molecular formula C10H15Cl3N2 B2648903 1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride CAS No. 2411294-33-0

1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride

Cat. No.: B2648903
CAS No.: 2411294-33-0
M. Wt: 269.59
InChI Key: DKVMNJCKXZXQKB-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2 It is a derivative of cyclobutanamine, featuring a chloropyridinyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride typically involves the following steps:

    Formation of the Chloropyridinyl Intermediate: The starting material, 6-chloropyridine, undergoes a reaction with a suitable alkylating agent to form the chloropyridinyl intermediate.

    Cyclobutanamine Formation: The chloropyridinyl intermediate is then reacted with cyclobutanamine under controlled conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine;dihydrochloride
  • 1-[(6-Chloropyridin-4-yl)methyl]cyclobutan-1-amine;dihydrochloride

Uniqueness

1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. The position of the chloropyridinyl group can affect the compound’s chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

1-[(6-chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.2ClH/c11-9-4-1-3-8(13-9)7-10(12)5-2-6-10;;/h1,3-4H,2,5-7,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNLNWPYNXXELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=NC(=CC=C2)Cl)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411294-33-0
Record name 1-[(6-chloropyridin-2-yl)methyl]cyclobutan-1-amine dihydrochloride
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